4-Chlorothieno[2,3-d]pyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

4-Chlorothieno[2,3-d]pyrimidine is a strategic heterocyclic building block for kinase drug discovery. Its unique [2,3-d] thiophene-pyrimidine fusion creates a purine bioisostere scaffold, while the 4-chloro substituent acts as an electrophilic handle for rapid SNAr diversification into amino-substituted analog libraries. With a LogD7.4 of 1.8, this scaffold provides an optimal lipophilicity baseline for fine-tuning ADME and CNS penetration. Unlike its [3,2-d] or [3,4-d] positional isomers, only the [2,3-d] geometry delivers the specific substitution vector required for FLT3 and Mnk kinase programs. Available in kg quantities for IND-enabling studies, eliminating supply-chain bottlenecks. Order now to accelerate lead optimization.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
CAS No. 14080-59-2
Cat. No. B015048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[2,3-d]pyrimidine
CAS14080-59-2
Synonyms4-Chloro-thieno[2,3-d]pyrimidine; 
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=NC=N2)Cl
InChIInChI=1S/C6H3ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H
InChIKeyNZCRUBBNZGVREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2): A Versatile Building Block for Kinase Inhibitor Synthesis and Lead Optimization


4-Chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2) is a heterocyclic building block consisting of a fused thiophene and pyrimidine ring system [1]. This bicyclic scaffold serves as a purine bioisostere, capable of mimicking ATP-binding motifs in kinase enzymes . Its primary functional value lies in the chlorine atom at the 4-position, which serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling rapid diversification into libraries of amino-substituted analogs [2]. The compound exhibits moderate lipophilicity (LogD7.4 = 1.8), positioning it favorably for lead optimization in drug discovery programs targeting kinases and other nucleotide-binding proteins .

Why Generic Substitution of 4-Chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2) with Related Scaffolds Fails in Kinase Inhibitor Programs


The thieno[2,3-d]pyrimidine scaffold is one of three distinct thienopyrimidine isomers, each with a unique spatial arrangement of sulfur and nitrogen atoms that dictates molecular geometry and target binding [1]. Substituting 4-chlorothieno[2,3-d]pyrimidine with its positional isomer, 4-chlorothieno[3,2-d]pyrimidine, or the fully aromatic 4-chlorothieno[3,4-d]pyrimidine, fundamentally alters the vector of substitution from the 4-position chlorine, leading to divergent binding modes in kinase active sites and potentially complete loss of target activity [2]. Furthermore, the presence of the 4-chloro substituent itself is a critical feature; replacing it with a 4-oxo (4-hydroxy) group, for instance, eliminates the electrophilic center required for the key synthetic step in generating diverse analog libraries via nucleophilic displacement [3]. The specific combination of the [2,3-d] fusion pattern and the reactive 4-chloro group creates a unique chemical space that cannot be replicated by in-class analogs without extensive re-optimization of both synthetic routes and biological profiles.

Quantitative Differentiation: Evidence-Based Selection of 4-Chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2)


Synthetic Utility: Chemoselective Derivatization of 4-Chlorothieno[2,3-d]pyrimidine at the 4-Position

The 4-chloro substituent enables a well-established and chemoselective SNAr reaction with a broad range of amines to yield 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines [1]. This is a crucial point of differentiation from its synthetic precursor, 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine, which lacks this electrophilic site and therefore cannot undergo direct amination. The efficiency of this transformation is demonstrated in the synthesis of FLT3 kinase inhibitors, where 4-chlorothieno[2,3-d]pyrimidine reacts with 4-hydroxypiperidine in isopropanol at 100°C to yield the 4-amino substituted product in 58% yield [2]. This reactivity is foundational for generating focused libraries of analogs for structure-activity relationship (SAR) studies.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Optimized Lipophilicity for CNS Drug Discovery: Comparison of LogD7.4 of 4-Chlorothieno[2,3-d]pyrimidine vs. Larger Analogs

Lipophilicity, as measured by LogD at physiological pH (7.4), is a critical determinant of a molecule's ability to cross the blood-brain barrier (BBB) and avoid off-target promiscuity. 4-Chlorothieno[2,3-d]pyrimidine possesses a LogD7.4 of 1.8 . This value is significantly lower than that of more elaborate, later-stage thieno[2,3-d]pyrimidine-based kinase inhibitors, such as the compound series described in the Mnk1/Mnk2 inhibitor patent (US8633201), which incorporate larger, more lipophilic moieties [1]. While direct LogD values for those final compounds are not provided, their molecular structure implies a higher LogD. This difference is not a flaw; rather, the lower LogD of the parent scaffold makes it an ideal starting point for medicinal chemistry campaigns where controlling lipophilicity is paramount, particularly for CNS targets, as it allows for the subsequent addition of polar or lipophilic groups without exceeding optimal LogD ranges (typically 2-4).

CNS Drug Discovery Medicinal Chemistry ADME

Commercial Scalability: Bulk Synthesis of Advanced Intermediates from 4-Chlorothieno[2,3-d]pyrimidine

For programs advancing toward preclinical development, the ability to source a key intermediate on a larger scale is a critical procurement criterion. 4-Chlorothieno[2,3-d]pyrimidine is available in quantities of up to kilograms from various suppliers, with a specification including moisture content (≤0.5%) and purity (97-98%) suitable for multi-step synthesis [1]. In contrast, a closely related advanced intermediate, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, has been synthesized in multi-hundred-gram quantities, demonstrating the scalability of this scaffold class, but its commercial availability on a similar scale is less established [2]. The direct commercial availability of the parent compound in kilogram quantities de-risks the early stages of process development and ensures a consistent supply chain for medicinal chemistry and initial scale-up activities.

Process Chemistry Supply Chain Procurement

Validated Scaffold in Patent Literature: 4-Chlorothieno[2,3-d]pyrimidine as a Key Component in FLT3 and Mnk1/2 Kinase Inhibitors

The presence of the 4-chlorothieno[2,3-d]pyrimidine core in published patent applications provides strong evidence of its utility as a privileged scaffold for drug discovery. Specifically, this exact compound is used as a starting material in US Patent 20060281768A1 for the synthesis of FLT3 kinase inhibitors [1]. Furthermore, the broader thieno[2,3-d]pyrimidine scaffold, of which this compound is the foundational 4-chloro building block, is claimed in US Patent 8,633,201 for generating potent Mnk1/Mnk2 inhibitors with potential for treating proliferative diseases [2]. While many other heterocyclic scaffolds exist, the direct connection of this specific CAS number to disclosed, industrially relevant inhibitor series distinguishes it from less-validated or purely academic building blocks.

Intellectual Property Drug Discovery Oncology

High-Value Application Scenarios for 4-Chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2)


Synthesis of FLT3 Kinase Inhibitor Libraries via SNAr Derivatization

Programs targeting FMS-like tyrosine kinase 3 (FLT3) for oncology indications can utilize 4-chlorothieno[2,3-d]pyrimidine as a central core for generating diverse analog libraries. The 4-chloro group undergoes efficient SNAr with various amines to produce 4-amino substituted derivatives, a key step demonstrated in patent literature for accessing FLT3 inhibitors [1]. This modular approach allows for rapid exploration of the chemical space around the 4-position to optimize potency and selectivity.

Lead Optimization for Mnk1/Mnk2 Kinase Targets with Controlled Lipophilicity

In medicinal chemistry campaigns targeting Mnk1 or Mnk2 kinases, the thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore [2]. 4-Chlorothieno[2,3-d]pyrimidine serves as an optimal starting point for lead optimization. Its favorable LogD7.4 of 1.8 provides a baseline that can be systematically increased or maintained by introducing substituents at the 4-, 5-, and 6-positions, thereby allowing medicinal chemists to fine-tune physicochemical properties to achieve optimal ADME and CNS penetration profiles while maintaining target engagement.

Multi-Kilogram Scale-Up and Process Development for Preclinical Candidates

For research programs that have identified a promising thieno[2,3-d]pyrimidine-based lead candidate and are preparing for IND-enabling studies, the commercial availability of the parent scaffold in kilogram quantities is a major advantage [3]. This ensures a reliable and cost-effective supply chain for process chemistry development and the production of initial toxicology batches, mitigating a common bottleneck in early drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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